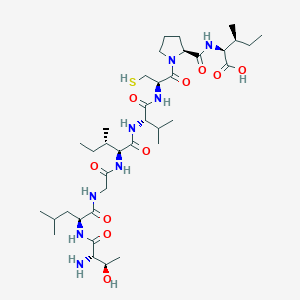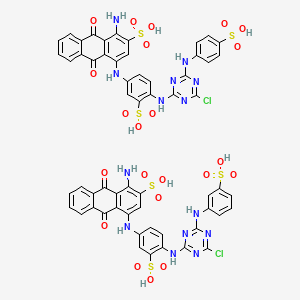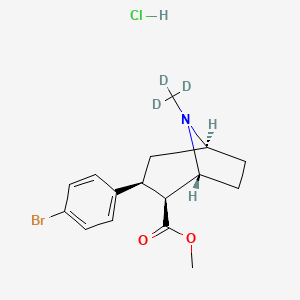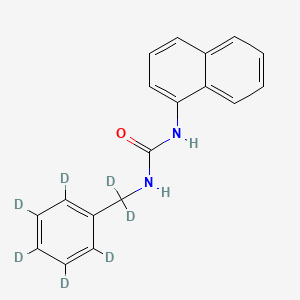
1-Benzyl-3-naphthalen-1-yl-urea-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-naphthalen-1-yl-urea-d7 is a deuterated analog of 1-Benzyl-3-naphthalen-1-yl-urea. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is often used in scientific research due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-naphthalen-1-yl-urea-d7 typically involves the deuteration of 1-Benzyl-3-naphthalen-1-yl-urea. The process begins with the preparation of the non-deuterated compound, which can be synthesized through a reaction between benzylamine and naphthalen-1-yl isocyanate. The deuteration process involves the exchange of hydrogen atoms with deuterium atoms, which can be achieved using deuterated reagents and solvents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of deuterated solvents and catalysts to facilitate the deuteration reaction. The final product is then purified using techniques such as chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-3-naphthalen-1-yl-urea-d7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other reagents that facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce naphthalen-1-yl-urea derivatives, while reduction reactions may yield benzylamine derivatives.
Applications De Recherche Scientifique
1-Benzyl-3-naphthalen-1-yl-urea-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to investigate the effects of deuterium incorporation on biological molecules and processes.
Medicine: Used in pharmaceutical research to develop deuterated drugs with improved pharmacokinetic properties.
Industry: Applied in the development of new materials and chemicals with enhanced stability and performance.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-naphthalen-1-yl-urea-d7 involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can affect the compound’s binding affinity, metabolic stability, and overall biological activity. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparaison Avec Des Composés Similaires
1-Benzyl-3-naphthalen-1-yl-urea-d7 can be compared with other similar compounds, such as:
1-Benzyl-3-naphthalen-1-yl-urea: The non-deuterated analog, which has different physical and chemical properties due to the absence of deuterium.
Tideglusib: A compound used in the treatment of brain atrophy and movement disorders, which shares structural similarities with this compound.
The uniqueness of this compound lies in its deuterium incorporation, which can significantly alter its properties and applications compared to its non-deuterated analogs.
Propriétés
Formule moléculaire |
C18H16N2O |
|---|---|
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C18H16N2O/c21-18(19-13-14-7-2-1-3-8-14)20-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2,(H2,19,20,21)/i1D,2D,3D,7D,8D,13D2 |
Clé InChI |
FWIZGBBRZIIRBG-DZFJQUJPSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])NC(=O)NC2=CC=CC3=CC=CC=C32)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)NC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12429420.png)
![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate](/img/structure/B12429424.png)
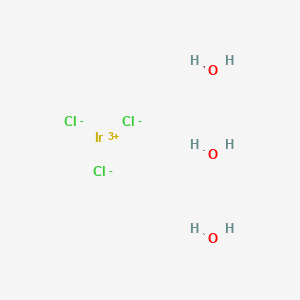
![(S)-1-(Chloromethyl)-3-(5-(5-(3-mercaptopropanamido)-1H-indole-2-carboxamido)-1H-indole-2-carbonyl)-2,3-dihydro-1H-benzo[e]indol-5-yl dihydrogen phosphate](/img/structure/B12429427.png)
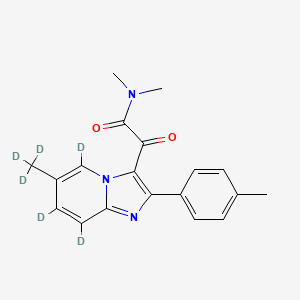


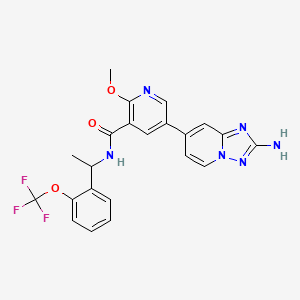
![3,4,5-Trimethoxyphenyl 6-O-[5-O-(4-hydroxy-3,5-dimethoxybenzoyl)-D-apio-beta-D-furanosyl]-beta-D-glucopyranoside](/img/structure/B12429479.png)
